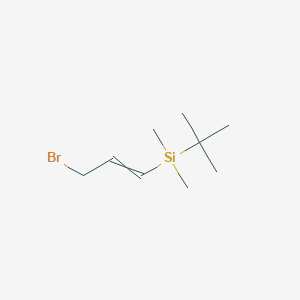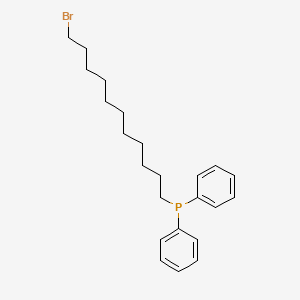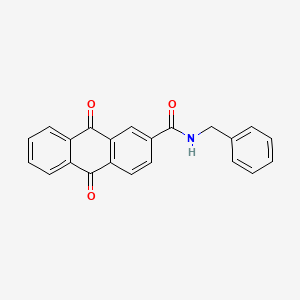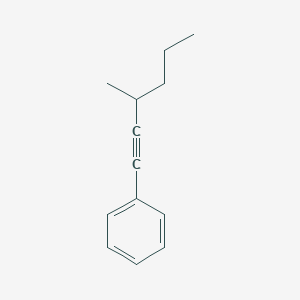![molecular formula C19H16ClNO B12618750 9-Chloro-4-(cyclohex-1-en-1-yl)benzo[h]isoquinolin-1(2H)-one CAS No. 919290-55-4](/img/structure/B12618750.png)
9-Chloro-4-(cyclohex-1-en-1-yl)benzo[h]isoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Chloro-4-(cyclohex-1-en-1-yl)benzo[h]isoquinolin-1(2H)-one is a complex organic compound that belongs to the class of benzo[h]isoquinolinones This compound is characterized by the presence of a chlorine atom at the 9th position and a cyclohex-1-en-1-yl group at the 4th position of the benzo[h]isoquinolinone core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-4-(cyclohex-1-en-1-yl)benzo[h]isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
9-Chloro-4-(cyclohex-1-en-1-yl)benzo[h]isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group in the compound with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Applications De Recherche Scientifique
9-Chloro-4-(cyclohex-1-en-1-yl)benzo[h]isoquinolin-1(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 9-Chloro-4-(cyclohex-1-en-1-yl)benzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 9-Chloro-4-(cyclohex-1-en-1-yl)benzo[h]isoquinolin-1(2H)-one include other benzo[h]isoquinolinones with different substituents, such as:
- 9-Bromo-4-(cyclohex-1-en-1-yl)benzo[h]isoquinolin-1(2H)-one
- 9-Fluoro-4-(cyclohex-1-en-1-yl)benzo[h]isoquinolin-1(2H)-one
- 9-Methyl-4-(cyclohex-1-en-1-yl)benzo[h]isoquinolin-1(2H)-one
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the chlorine atom and the cyclohex-1-en-1-yl group may influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
919290-55-4 |
|---|---|
Formule moléculaire |
C19H16ClNO |
Poids moléculaire |
309.8 g/mol |
Nom IUPAC |
9-chloro-4-(cyclohexen-1-yl)-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C19H16ClNO/c20-14-8-6-13-7-9-15-17(12-4-2-1-3-5-12)11-21-19(22)18(15)16(13)10-14/h4,6-11H,1-3,5H2,(H,21,22) |
Clé InChI |
MIDAJFPBRVLECS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CC1)C2=CNC(=O)C3=C2C=CC4=C3C=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide](/img/structure/B12618675.png)
![2-[4-(2-Methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid](/img/structure/B12618679.png)
![3,6-Dihexyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B12618683.png)
![5-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]pentanamide](/img/structure/B12618687.png)
![N-(4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-2-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B12618694.png)

![ethyl N-[2-amino-4-[(3-methylphenyl)methoxy]phenyl]carbamate](/img/structure/B12618704.png)

![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-pyridin-2-ylurea](/img/structure/B12618714.png)




![1-[2-(2-Fluorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B12618751.png)
